molecular formula C17H19ClN4 B13933728 4-[2-(1-Chloro-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-8-yl)ethyl]benzonitrile

4-[2-(1-Chloro-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-8-yl)ethyl]benzonitrile

Cat. No.: B13933728
M. Wt: 314.8 g/mol
InChI Key: ZOZMMVHLJVVLOO-UHFFFAOYSA-N
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Description

4-[2-(1-Chloro-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-8-yl)ethyl]benzonitrile is a complex organic compound that features a unique structure combining an imidazopyrazine ring with a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1-Chloro-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-8-yl)ethyl]benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazopyrazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazopyrazine ring.

    Introduction of the Chlorine Atom: Chlorination is carried out using reagents like thionyl chloride or phosphorus pentachloride.

    Alkylation: The ethyl group is introduced through an alkylation reaction using ethyl halides.

    Coupling with Benzonitrile: The final step involves coupling the imidazopyrazine derivative with benzonitrile under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1-Chloro-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-8-yl)ethyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

4-[2-(1-Chloro-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-8-yl)ethyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(1-Chloro-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-8-yl)ethyl]benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(1-Chloro-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-8-yl)ethyl]benzonitrile
  • 4-[2-(1-Chloro-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-8-yl)ethyl]benzamide

Uniqueness

4-[2-(1-Chloro-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-8-yl)ethyl]benzonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an imidazopyrazine ring with a benzonitrile moiety makes it a versatile compound for various research applications.

Properties

Molecular Formula

C17H19ClN4

Molecular Weight

314.8 g/mol

IUPAC Name

4-[2-(1-chloro-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-8-yl)ethyl]benzonitrile

InChI

InChI=1S/C17H19ClN4/c1-2-15-21-17(18)16-14(20-9-10-22(15)16)8-7-12-3-5-13(11-19)6-4-12/h3-6,14,20H,2,7-10H2,1H3

InChI Key

ZOZMMVHLJVVLOO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C2N1CCNC2CCC3=CC=C(C=C3)C#N)Cl

Origin of Product

United States

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